molecular formula C15H15NO2 B3283788 [1,1'-Biphenyl]-2-propanoic acid, beta-amino- CAS No. 773126-11-7

[1,1'-Biphenyl]-2-propanoic acid, beta-amino-

Cat. No.: B3283788
CAS No.: 773126-11-7
M. Wt: 241.28 g/mol
InChI Key: HAAUFDOFSYJMCU-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-propanoic acid, beta-amino- is an organic compound that features a biphenyl structure with a propanoic acid group and an amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Negishi cross-coupling reaction, which forms the biphenyl core by coupling an aryl halide with an organozinc reagent in the presence of a palladium or nickel catalyst . The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, and the amino group can be added via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-propanoic acid, beta-amino- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2-propanoic acid, beta-amino- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino group, which can form hydrogen bonds and other interactions with biological molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to their ability to interact with specific molecular targets.

Industry

In industry, [1,1’-Biphenyl]-2-propanoic acid, beta-amino- can be used in the production of polymers, dyes, and other materials that require specific structural properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-propanoic acid, beta-amino- involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the biphenyl core provides a rigid, planar structure that can interact with aromatic systems in proteins and other molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-2-carboxylic acid: Similar structure but lacks the amino group.

    [1,1’-Biphenyl]-4-carboxylic acid: Different position of the carboxylic acid group.

    [1,1’-Biphenyl]-2-amine: Lacks the carboxylic acid group.

Uniqueness

[1,1’-Biphenyl]-2-propanoic acid, beta-amino- is unique due to the presence of both the carboxylic acid and amino groups, which allow for a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-3-(2-phenylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAUFDOFSYJMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281029
Record name β-Amino[1,1′-biphenyl]-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773126-11-7
Record name β-Amino[1,1′-biphenyl]-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773126-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino[1,1′-biphenyl]-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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